![molecular formula C8H9FN2O2 B11907451 3-Fluoro-N-methoxy-N-methylisonicotinamide](/img/structure/B11907451.png)
3-Fluoro-N-methoxy-N-methylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-methoxy-N-methylisonicotinamide: is a chemical compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is a derivative of isonicotinamide, featuring a fluorine atom at the third position of the pyridine ring, and methoxy and methyl groups attached to the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methoxy-N-methylisonicotinamide typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid or its derivatives.
Fluorination: (NFSI) or .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-N-methoxy-N-methylisonicotinamide can undergo oxidation reactions, typically using oxidizing agents like (KMnO4) or (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as (NaBH4) or (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like (NaN3) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-methoxy-N-methylisonicotinamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
3-Fluoroisonicotinamide: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
N-Methoxy-N-methylisonicotinamide: Lacks the fluorine atom, affecting its biological activity and chemical behavior.
Isonicotinamide: The parent compound without any substitutions, used as a reference for comparing the effects of different substituents.
Uniqueness: 3-Fluoro-N-methoxy-N-methylisonicotinamide is unique due to the presence of both the fluorine atom and the methoxy and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity, stability, and potential therapeutic applications .
Biological Activity
3-Fluoro-N-methoxy-N-methylisonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is part of the nicotinamide derivative family. Its structural features include:
- Fluorine atom at the 3-position, which may influence its interaction with biological targets.
- Methoxy and N-methyl groups , which are significant for its pharmacological properties.
Enzyme Interaction
Research indicates that compounds similar to this compound can modulate various enzymatic pathways. The interaction with enzymes involved in metabolic processes is crucial for understanding its pharmacological profile. Preliminary studies suggest potential anti-inflammatory and neuroprotective effects, although further investigation is required to elucidate these effects fully.
The mechanism of action for this compound may involve:
- Inhibition of Nicotinamide N-Methyltransferase (NNMT) : This enzyme plays a role in nicotinamide metabolism, and its inhibition could lead to enhanced metabolic profiles in various conditions, including obesity and diabetes .
- Anti-inflammatory pathways : Similar compounds have shown the ability to reduce inflammation markers, suggesting that this compound may exert similar effects.
Case Studies
- Neuroprotective Effects : In a study investigating neuroprotective agents, derivatives of nicotinamide were shown to reduce neuronal death in models of neurodegeneration. The specific role of this compound in these pathways remains to be fully explored but shows promise based on structural similarities.
- Metabolic Studies : Research on NNMT inhibitors has highlighted compounds that reduce body weight and improve insulin sensitivity in high-fat diet models. The potential application of this compound in similar metabolic contexts warrants further study .
Data Tables
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
3-fluoro-N-methoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3 |
InChI Key |
FKTACUQKSJOXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=NC=C1)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.